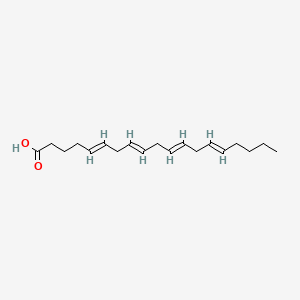

5,8,11,14-Nonadecatetraenoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3036-89-3 |

|---|---|

Molecular Formula |

C19H30O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

(5E,8E,11E,14E)-nonadeca-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h5-6,8-9,11-12,14-15H,2-4,7,10,13,16-18H2,1H3,(H,20,21)/b6-5+,9-8+,12-11+,15-14+ |

InChI Key |

PPGFCKXUIAVTFL-SFYIKTPXSA-N |

SMILES |

CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |

Canonical SMILES |

CCCCC=CCC=CCC=CCC=CCCCC(=O)O |

Synonyms |

5,8,11,14-nonadecatetraenoic acid 5,8,11,14-nonadecatetraenoic acid, (all Z)-isome |

Origin of Product |

United States |

Metabolism and Catabolism of 19:4n 5

Incorporation into Complex Lipids

Once inside the cell, free fatty acids are typically incorporated into more complex lipid structures for storage or functional roles within cellular membranes.

Integration into Phospholipids (B1166683) and Triglycerides

Polyunsaturated fatty acids are crucial components of the phospholipids that make up cellular membranes, influencing their fluidity and function. nih.gov It is expected that 19:4n-5, like other PUFAs, can be integrated into the phospholipid bilayer of cell membranes. nih.gov This process involves the esterification of the fatty acid to a glycerol (B35011) backbone. Typically, PUFAs are found at the sn-2 position of the glycerol backbone in phospholipids.

Triglycerides, the primary form of energy storage in animals, are composed of a glycerol molecule esterified with three fatty acids. Dietary fatty acids are readily incorporated into triglycerides for storage in adipose tissue. nih.gov While direct evidence for 19:4n-5 is not available, it is plausible that it can be incorporated into triglycerides, serving as a stored energy source. The synthesis of triglycerides involves the sequential acylation of a glycerol-3-phosphate backbone.

Enzymatic Acylation and Deacylation Processes

The incorporation (acylation) and removal (deacylation) of fatty acids from complex lipids are controlled by specific enzymes.

Acylation: The process of attaching a fatty acid to a glycerol backbone is catalyzed by a family of enzymes known as acyltransferases. For a fatty acid to be used in these reactions, it must first be activated to its acyl-CoA derivative, a reaction catalyzed by acyl-CoA synthetases. This activated form, nonadecatetraenoyl-CoA, can then be used by various acyltransferases to esterify it to lysophospholipids (to form phospholipids) or to diacylglycerol (to form triglycerides).

Deacylation: The removal of fatty acids from phospholipids is carried out by phospholipases. nih.gov Specifically, phospholipase A2 (PLA2) enzymes hydrolyze the ester bond at the sn-2 position, which is the typical location for PUFAs, releasing the free fatty acid and a lysophospholipid. nih.govnih.gov This process is critical for remodeling the fatty acid composition of membranes and for releasing fatty acids to serve as precursors for signaling molecules. nih.gov The release of 19:4n-5 from membrane phospholipids would be a key step in making it available for beta-oxidation or conversion to other metabolites.

Beta-Oxidation of 19:4n-5

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. The degradation of an odd-chain polyunsaturated fatty acid like 19:4n-5 requires the core beta-oxidation enzymes plus auxiliary enzymes to handle its unique structural features.

Mechanisms of Oxidative Degradation of Odd-Chain PUFAs

The beta-oxidation of 19:4n-5 presents two main challenges: the presence of double bonds at unconventional positions and the odd number of carbon atoms.

Initial Cycles: The process begins with the activation of 19:4n-5 to nonadecatetraenoyl-CoA. The first two cycles of beta-oxidation can proceed normally, yielding two molecules of acetyl-CoA and shortening the fatty acyl chain by four carbons. This leaves a 15-carbon fatty acyl-CoA with double bonds at positions Δ4, Δ7, and Δ10.

Handling the Double Bonds: Standard beta-oxidation enzymes cannot process the cis double bonds found in naturally occurring PUFAs. Therefore, auxiliary enzymes are required:

Enoyl-CoA Isomerase: This enzyme converts cis or trans double bonds starting at an odd-numbered carbon (e.g., Δ3) into a trans-Δ2 double bond, which is a substrate for the next enzyme in the beta-oxidation spiral.

2,4-Dienoyl-CoA Reductase: When the pathway encounters a conjugated system of double bonds (e.g., a trans-Δ2, cis-Δ4 intermediate), this NADPH-dependent enzyme reduces it to a single trans-Δ3 double bond. This product is then acted upon by enoyl-CoA isomerase to form the standard trans-Δ2 intermediate.

The combination of these enzymes allows the beta-oxidation spiral to proceed, removing two-carbon acetyl-CoA units until the final three carbons remain.

Terminal Products of 19:4n-5 Beta-Oxidation in Mammalian Systems

The complete beta-oxidation of 19:4n-5 results in the formation of multiple molecules of acetyl-CoA and one final three-carbon molecule.

Acetyl-CoA: For each two-carbon unit cleaved from the fatty acid chain, one molecule of acetyl-CoA is produced. For a 19-carbon fatty acid, this results in the production of 8 molecules of acetyl-CoA . This acetyl-CoA can then enter the citric acid cycle to be further oxidized for ATP production.

Propionyl-CoA: Because 19:4n-5 has an odd number of carbons, the final thiolytic cleavage step of beta-oxidation yields a three-carbon molecule, propionyl-CoA . Propionyl-CoA cannot directly enter the citric acid cycle. Instead, it is converted to succinyl-CoA through a three-step pathway involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. Succinyl-CoA is an intermediate of the citric acid cycle and can thus be further metabolized.

| Cycle | Starting Acyl-CoA | Products | Remaining Acyl-CoA |

|---|---|---|---|

| 1 | 19:4n-5-CoA | Acetyl-CoA, FADH₂, NADH | 17:4n-3-CoA |

| 2 | 17:4n-3-CoA | Acetyl-CoA, FADH₂, NADH | 15:3-CoA (isomerization needed) |

| 3 | 15:3-CoA | Acetyl-CoA, FADH₂, NADH | 13:2-CoA |

| 4 | 13:2-CoA | Acetyl-CoA, FADH₂, NADH | 11:2-CoA (isomerization needed) |

| 5 | 11:2-CoA | Acetyl-CoA, FADH₂, NADH | 9:1-CoA |

| 6 | 9:1-CoA | Acetyl-CoA, FADH₂, NADH | 7:0-CoA (isomerization needed) |

| 7 | 7:0-CoA | Acetyl-CoA, FADH₂, NADH | 5:0-CoA |

| 8 | 5:0-CoA | Acetyl-CoA, FADH₂, NADH | Propionyl-CoA |

Conversion to Downstream Metabolites

Beyond catabolism for energy, PUFAs can be enzymatically converted into a wide array of signaling molecules, such as eicosanoids and other oxylipins. These conversions are typically initiated by cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes. For instance, the 20-carbon arachidonic acid is a well-known precursor to prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs).

While there is no specific research detailing the conversion of 5,8,11,14-Nonadecatetraenoic acid into downstream metabolites, its structural similarity to other bioactive PUFAs suggests it could potentially serve as a substrate for similar enzymatic pathways. Research on other fatty acids, such as 15-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE), shows they can be metabolized into a variety of other compounds. nih.govresearchgate.net However, without direct experimental evidence, the formation of specific downstream metabolites from 19:4n-5 remains speculative. Further investigation is required to determine if 19:4n-5 gives rise to novel bioactive lipid mediators.

Elongation and Desaturation to Higher Carbon Odd-Chain PUFAs (e.g., C21-PUFAs, C23-PUFAs)

Research has demonstrated that 19:4n-5 serves as a substrate for the enzymatic machinery responsible for fatty acid elongation and desaturation. In a study utilizing the BRL-3A rat liver cell line, exogenously supplied 19:4n-5 was actively metabolized into higher carbon and more unsaturated odd-chain PUFAs. tandfonline.comoup.comjst.go.jp This conversion process is believed to follow a pathway analogous to the well-established route for even-chain PUFAs, such as the conversion of eicosapentaenoic acid (EPA, 20:5n-3) to docosahexaenoic acid (DHA, 22:6n-3). tandfonline.comoup.comjst.go.jp

The specific metabolites identified from the conversion of 19:4n-5 in this cell line include:

C21-PUFAs : 21:4n-5 and 21:5n-5

C23-PUFAs : 23:4n-5 and 23:5n-5

This demonstrates that the cellular elongase and desaturase enzymes recognize and process this C19 odd-chain fatty acid, extending its carbon chain and introducing additional double bonds. tandfonline.comoup.com The efficiency of incorporation and the rate of metabolism for 19:4n-5 were noted to be higher than for other C19-PUFAs like 19:3n-8 and 19:5n-2 in the BRL-3A cells. tandfonline.com

| Substrate | Metabolites Identified in BRL-3A Rat Liver Cells |

|---|---|

| This compound (19:4n-5) | 21:4n-5, 21:5n-5, 23:4n-5, 23:5n-5 |

Table Description

This table shows the identified higher carbon odd-chain polyunsaturated fatty acid (PUFA) metabolites produced from the substrate this compound in BRL-3A rat liver cells.

Formation of Oxygenated Metabolites and Their Derivatives

While direct studies on the oxygenated metabolites of 19:4n-5 are limited, its structural similarity to the 20-carbon arachidonic acid (AA) suggests it may be a substrate for the same enzymatic pathways that produce eicosanoids. researchgate.netnih.gov These pathways, involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes, convert PUFAs into a wide array of signaling molecules. nih.govmdpi.com

Cyclooxygenase (COX) Pathway : This pathway converts AA into prostaglandins and thromboxanes. It is plausible that 19:4n-5 could be metabolized to produce a series of 19-carbon "eicosanoid-like" molecules.

Lipoxygenase (LOX) Pathway : The LOX pathway metabolizes AA into leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.gov The metabolism of other, non-AA PUFAs by LOX has been observed, indicating that 19:4n-5 might also serve as a substrate. nih.govresearchgate.net

Cytochrome P450 (CYP) Pathway : CYP enzymes, particularly the CYP4 family, metabolize various PUFAs into epoxy and hydroxy fatty acids. nih.govnih.govresearchgate.net These enzymes can accept a range of PUFAs, not just AA, suggesting 19:4n-5 could also be a substrate for CYP-mediated hydroxylation or epoxidation. nih.gov

The formation of such oxygenated derivatives would represent a significant aspect of the catabolism of 19:4n-5, potentially generating novel bioactive lipid mediators. However, further research is required to isolate and characterize these specific metabolites.

Interactions with Other Fatty Acid Metabolic Pathways

The metabolism of 19:4n-5 does not occur in isolation. It interacts with and influences other major lipid metabolic pathways, particularly within the liver.

Influence on Ketogenesis and Lipid Secretion in Hepatic Systems

The effect of 19:4n-5 on key hepatic functions has been investigated using isolated, perfused rat liver models. A comparative study examined its influence on ketone body production (ketogenesis), triglyceride secretion, and cholesterol secretion relative to oleic acid (18:1n-9) and arachidonic acid (20:4n-6). nih.gov

The study found that ketone body production in livers perfused with 19:4n-5 was comparable to that with oleic acid but significantly higher than with arachidonic acid. nih.gov Regarding lipid secretion, triglyceride secretion was similar between the 19:4n-5 and oleic acid groups, and both were significantly higher than in the arachidonic acid group. nih.gov Conversely, cholesterol secretion was significantly higher with 19:4n-5 and arachidonic acid compared to oleic acid. nih.gov These results indicate that 19:4n-5 affects hepatic lipid metabolism in a distinct manner compared to the more common even-chain PUFA, arachidonic acid. nih.gov

| Metabolic Parameter | Oleic Acid (18:1n-9) | Arachidonic Acid (20:4n-6) | This compound (19:4n-5) |

|---|---|---|---|

| Ketone Body Production | Baseline | Significantly Lower | Similar to Oleic Acid |

| Triglyceride Secretion | Baseline | Significantly Lower | Similar to Oleic Acid |

| Cholesterol Secretion | Baseline | Significantly Higher | Significantly Higher |

Table Description

This table compares the effects of Oleic Acid, Arachidonic Acid, and this compound on ketone body production, triglyceride secretion, and cholesterol secretion in a perfused rat liver model. "Baseline" refers to the effect of Oleic Acid, against which the other two are compared. Data is sourced from a study on perfused rat livers. nih.gov

Competition with Other Polyunsaturated Fatty Acids for Metabolic Enzymes

PUFAs of different families (e.g., n-3, n-6) and chain lengths are known to compete for the same metabolic enzymes, including desaturases and elongases. researchgate.net As an odd-chain PUFA, 19:4n-5 is metabolized by the same enzymatic pathways that process common even-chain PUFAs like linoleic acid and arachidonic acid. tandfonline.comoup.com This shared metabolic machinery leads to competition.

When present, 19:4n-5 can act as a competitive substrate for the enzymes involved in elongation, desaturation, and the formation of oxygenated metabolites (via COX, LOX, etc.). nih.govmdpi.com This means that an increased availability of 19:4n-5 could potentially reduce the metabolism of other PUFAs, such as arachidonic acid, thereby altering the profile of synthesized lipid mediators. researchgate.netnih.gov For instance, competition for COX enzymes could modulate the production of 2-series prostaglandins derived from arachidonic acid. nih.gov The extent of this competition depends on the relative concentrations of the different fatty acid substrates and the specific affinity of each enzyme for those substrates.

Biological Roles and Mechanistic Implications of 19:4n 5

Cellular Membrane Integration and Function

The incorporation and functional consequences of 5,8,11,14-nonadecatetraenoic acid within cellular membranes are areas of active investigation, though specific details remain largely uncharacterized. The behavior of other polyunsaturated fatty acids (PUFAs) provides a framework for its potential roles.

Contribution to Membrane Fluidity and Lipid Raft Dynamics

While direct studies on the effect of 19:4n-5 on membrane fluidity and lipid rafts are not currently available, it is known that the acyl chain composition of phospholipids (B1166683) is a critical determinant of these properties. The introduction of unsaturated fatty acids generally increases membrane fluidity. The presence of the four double bonds in 19:4n-5 suggests it would contribute to a more fluid membrane state.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play crucial roles in signal transduction. The incorporation of specific PUFAs can modulate the formation and stability of these rafts. The precise impact of a C19 fatty acid like 19:4n-5 on the intricate dynamics of lipid rafts is yet to be determined.

Impact on Membrane Protein Functionality

The function of many integral and peripheral membrane proteins is exquisitely sensitive to the surrounding lipid environment. Changes in membrane fluidity and thickness, influenced by the fatty acid composition of phospholipids, can alter the conformation and activity of these proteins. Although no specific studies have linked 19:4n-5 to changes in membrane protein function, its potential to modify the lipid bilayer suggests it could indirectly influence the activity of membrane-bound enzymes, receptors, and channels.

Role as a Precursor to Bioactive Lipid Mediators

The structural analogy of this compound to arachidonic acid strongly suggests its potential to serve as a substrate for the enzymatic pathways that generate bioactive lipid mediators.

Enzymatic Conversion by Cyclooxygenases (COX) and Lipoxygenases (LOX)

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the initial steps in the conversion of arachidonic acid to prostaglandins and leukotrienes, respectively. While direct evidence is lacking for 19:4n-5, studies on other odd-chain PUFAs suggest that they can be substrates for these enzymes. The efficiency of such conversions and the nature of the resulting products from 19:4n-5 remain to be elucidated.

Generation of Oxygenated Metabolites via Cytochrome P450 Pathways

Cytochrome P450 (CYP) enzymes represent another major pathway for the metabolism of PUFAs, leading to the formation of various hydroxylated and epoxidized derivatives. Research has shown that 19:4n-5 is metabolized in rat liver cells to longer-chain PUFAs, such as 21-carbon PUFAs. tandfonline.com This indicates that it enters the fatty acid elongation and desaturation pathways. One study investigating the effects of 19:4n-5 in perfused rat liver found that it influenced triglyceride and cholesterol secretion, as well as ketone body production, differently than arachidonic acid. nih.gov This suggests a distinct metabolic fate and biological effect. Gas-liquid chromatographic analysis has also provided evidence for the presence of this compound in the liver lipids of the fin whale, where its origin is discussed in connection with arachidonic acid. cdnsciencepub.com

Table 1: Investigated Biological Effects of this compound

| Biological System | Observed Effect | Comparison with Arachidonic Acid | Reference |

| Isolated Rat Liver | Decreased ketone body production and triglyceride secretion. | Lowered ketone body production and triglyceride secretion. | tandfonline.com |

| Perfused Rat Liver | Higher cholesterol secretion compared to oleic acid. | Higher cholesterol secretion compared to oleic acid. | nih.gov |

| Rat Liver Cells (BRL-3A) | Higher incorporation and metabolic rate compared to other C19-PUFAs. | Not directly compared. | tandfonline.com |

Extensive Research Reveals Scarcity of Data on this compound

Following a comprehensive review of available scientific literature, it has become evident that there is a significant lack of specific research data for the chemical compound this compound (19:4n-5). This scarcity of dedicated studies prevents a detailed and scientifically accurate discussion according to the specific biological roles and mechanistic implications requested.

The majority of research on polyunsaturated fatty acids (PUFAs) focuses on even-chain fatty acids, such as the 18-carbon linoleic acid and the 20-carbon arachidonic acid. The metabolic pathways, including the enzymes responsible for their synthesis and modification, are well-documented for these common fatty acids. However, information regarding the specific interactions and effects of this compound is not present in the current body of scientific literature.

General information on odd-chain fatty acids (OCFAs) is available but largely centers on saturated forms like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). Research into these compounds indicates they are metabolized differently from their even-chain counterparts, ultimately yielding propionyl-CoA instead of acetyl-CoA during beta-oxidation libretexts.orgresearchgate.net. Some studies suggest that odd-chain fatty acids may be less preferred substrates for beta-oxidation enzymes compared to even-numbered fatty acids researchgate.net.

Due to the absence of specific studies on this compound, it is not possible to provide factual information for the following requested sections:

Mechanistic Studies in In Vitro Models:No specific in vitro studies focusing on the mechanistic actions of this compound could be identified.

Attempting to extrapolate findings from structurally similar but distinct molecules, such as the 20-carbon arachidonic acid or its synthetic analog 5,8,11,14-eicosatetraynoic acid (ETYA), would be scientifically inaccurate and speculative. Therefore, to maintain scientific integrity, the requested article cannot be generated. Further research and dedicated studies are required to elucidate the specific biological roles of this compound.

Investigation of Cellular Responses in Cell Culture Systems (e.g., Rat Liver Cell Lines, Leukocytes)

The cellular effects of this compound (19:4n-5) have been explored in specific contexts, particularly focusing on metabolic responses in liver systems. While studies on established rat liver cell lines are limited, research using ex vivo perfused rat liver models provides significant insights into its hepatic actions. This model maintains the liver's complex architecture and cellular diversity, offering a physiologically relevant system to study metabolic processes.

The impact of fatty acids on immune cells is a critical area of research. Polyunsaturated fatty acids (PUFAs) are known to be potent modulators of leukocyte function, influencing processes such as proliferation, cytokine production, and inflammatory responses. Generally, omega-6 PUFAs like arachidonic acid are precursors to pro-inflammatory eicosanoids, while omega-3 PUFAs have suppressive effects. nih.gov Some research has indicated that unsaturated fatty acids with an odd number of carbon atoms can inhibit the release of enzymes like myeloperoxidase from activated neutrophils. nih.gov However, specific studies detailing the direct effects of this compound on leukocyte populations, such as changes in membrane composition, signal transduction, or the production of inflammatory mediators, are not extensively documented in the available literature. Further investigation is required to understand the unique immunomodulatory role this odd-chain PUFA may play compared to its even-chain counterparts.

Modulation of Cellular Processes by 19:4n-5 (e.g., lipid secretion, ketogenesis, cell viability)

The influence of 19:4n-5 on fundamental cellular processes has been primarily investigated in the context of liver metabolism, revealing distinct effects on lipid handling and energy production compared to other fatty acids.

Lipid Secretion: In studies using isolated perfused rat livers, 19:4n-5 demonstrated a significant impact on lipid secretion. When compared with oleic acid, perfusion with 19:4n-5 resulted in significantly higher cholesterol secretion. The concentration of cholesterol in the liver tissue post-perfusion was also slightly but significantly higher with 19:4n-5 than with either oleic acid or arachidonic acid. In terms of triglyceride secretion, 19:4n-5 showed different effects than arachidonic acid, which is known to lower triglyceride secretion significantly.

Ketogenesis: Ketogenesis, the production of ketone bodies for energy, is another critical liver function modulated by fatty acid metabolism. In the perfused rat liver model, ketone body production during perfusion with 19:4n-5 was comparable to that with oleic acid but significantly different from arachidonic acid, which markedly lowered ketone body formation. This suggests that the odd-chain structure of 19:4n-5 leads to a metabolic fate in ketogenesis that is distinct from the major n-6 PUFA, arachidonic acid.

Cell Viability: The direct effect of this compound on cell viability has not been extensively reported in scientific literature. Assessing the cytotoxicity or, conversely, the protective effects of a compound is crucial for understanding its biological role. Standard methods to evaluate cell viability include assays that measure metabolic activity (e.g., MTT, MTS, or resazurin reduction assays) or membrane integrity (e.g., trypan blue exclusion or lactate dehydrogenase release assays). cornell.edumdpi.com Such studies would be necessary to determine the concentration-dependent effects of 19:4n-5 on various cell types and to ascertain whether it impacts cellular health and survival.

Mechanistic Studies in In Vivo Animal Models

Assessment of Physiological Effects and Underlying Mechanisms in Rodent Models

While comprehensive in vivo studies involving the systemic administration of this compound to rodent models are limited in the available scientific literature, ex vivo organ perfusion studies provide valuable mechanistic data. The isolated perfused rat liver model serves as a powerful tool to dissect the direct physiological effects of fatty acids on hepatic metabolism without the confounding variables of systemic circulation and inter-organ feedback.

In this context, perfusion with 19:4n-5 has been shown to directly influence hepatic lipid and ketone metabolism. The observed increase in cholesterol secretion and the distinct pattern of triglyceride output compared to key even-chain fatty acids point to a unique handling of this odd-chain PUFA by the liver's metabolic machinery. These findings suggest that 19:4n-5, if present in the diet or synthesized endogenously, could modulate systemic lipoprotein profiles and energy homeostasis through its specific effects on the liver. However, without whole-animal studies, the broader physiological consequences, such as effects on body composition, insulin sensitivity, or inflammatory status, remain to be elucidated.

Comparative Studies with Other Fatty Acids on Organ-Specific Metabolism (e.g., Liver)

Comparative studies are essential to understand the unique biological roles of 19:4n-5. Research on isolated rat livers has directly compared its metabolic effects with those of oleic acid (18:1n-9), a common monounsaturated fatty acid, and arachidonic acid (20:4n-6), a key pro-inflammatory PUFA.

The results highlight a differential impact on hepatic lipid metabolism. For instance, both 19:4n-5 and arachidonic acid significantly increased cholesterol secretion compared to oleic acid. Conversely, arachidonic acid markedly suppressed both triglyceride secretion and ketone body production, an effect not observed with 19:4n-5. These distinctions underscore that liver enzymes involved in lipid esterification, packaging into lipoproteins, and oxidation respond differently to the odd-chain structure of 19:4n-5 compared to the more common even-chain fatty acids.

Table 1: Comparative Effects of Fatty Acids on Rat Liver Metabolism (Ex Vivo Perfusion)

| Metabolic Process | Effect of 19:4n-5 | Comparison with Oleic Acid (18:1n-9) | Comparison with Arachidonic Acid (20:4n-6) |

|---|---|---|---|

| Triglyceride Secretion | Does not significantly lower secretion | Similar effect | Higher secretion (Arachidonic acid lowers it) |

| Cholesterol Secretion | Significantly increased | Higher secretion | Similar effect |

| Ketone Body Production | Does not significantly lower production | Similar effect | Higher production (Arachidonic acid lowers it) |

Competitive Interactions in Polyunsaturated Fatty Acid Metabolism

Substrate Competition with Even-Chain PUFAs (e.g., EPA, DHA, Arachidonic Acid) for Desaturation and Elongation Enzymes

The metabolism of polyunsaturated fatty acids (PUFAs) is a complex pathway involving a series of desaturation and elongation steps catalyzed by fatty acid desaturase (FADS) and elongase of very long-chain fatty acids (ELOVL) enzymes, respectively. nih.gov The primary enzymes, Δ5-desaturase (FADS1) and Δ6-desaturase (FADS2), exhibit substrate preferences, and competition for these enzymes is a key regulatory point in lipid metabolism. nih.gov The n-3 and n-6 families of even-chain PUFAs famously compete for the same enzymatic machinery. nih.gov

As an odd-chain PUFA, this compound also participates in these competitive interactions. Research using fetal rat skin keratinocytes has provided direct evidence of this competition. In these cells, 19:4n-5 was shown to be preferentially incorporated into total cellular lipids and phospholipids over other fatty acids like eicosapentaenoic acid (EPA). Crucially, when incubated simultaneously with arachidonic acid (20:4n-6), 19:4n-5 was found to be the most effective competitor, significantly reducing the incorporation of arachidonic acid into phospholipids.

This finding suggests that the enzymes responsible for fatty acid uptake and esterification into complex lipids can effectively recognize and utilize 19:4n-5, potentially at the expense of arachidonic acid. Such competition has significant mechanistic implications. By displacing arachidonic acid from membrane phospholipids, 19:4n-5 could limit the substrate pool available for the synthesis of pro-inflammatory eicosanoids (prostaglandins and leukotrienes), thereby potentially modulating inflammatory responses. This places 19:4n-5 as a competitive modulator in the critical pathways of PUFA metabolism.

Insufficient Information Available for this compound

Comprehensive research has revealed a significant lack of specific scientific data on the chemical compound this compound, also known as 19:4n-5. Despite extensive searches for its biological roles, mechanistic implications, and its influence on the metabolic flux and homeostasis of other polyunsaturated fatty acids (PUFAs), the available information is insufficient to generate a detailed, scientifically accurate article as requested.

Current scientific literature and databases primarily focus on its 20-carbon structural analog, arachidonic acid (20:4n-6), and the synthetic compound 5,8,11,14-eicosatetraynoic acid (ETYA). While these related compounds have well-documented biological activities, including their roles in inflammation and cell signaling, this information cannot be directly attributed to this compound.

The user's request for an article structured around the specific biological roles and mechanistic implications of 19:4n-5, including its impact on PUFA metabolism, cannot be fulfilled due to the absence of dedicated research on this particular fatty acid. The existing scientific record does not provide the necessary details to elaborate on its specific interactions with enzymes, its metabolic pathways, or its distinct physiological effects.

Therefore, until further research is conducted and published on this compound, a thorough and accurate article meeting the specified requirements cannot be produced.

Analytical Methodologies for 19:4n 5 in Biological Systems

Chromatographic Separation Techniques

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of 19:4n-5 from a multitude of other lipid species present in biological samples. The choice of technique depends on the specific analytical goal, whether it is routine quantification or the resolution of closely related isomers.

Gas chromatography, particularly when coupled with mass spectrometry, is a well-established and powerful tool for fatty acid analysis. restek.com Due to the low volatility and high polarity of free fatty acids, which can lead to poor peak shape and adsorption issues within the GC system, they are typically converted into more volatile and less polar fatty acid methyl esters (FAMEs) prior to analysis. sigmaaldrich.comnih.gov This derivatization is a critical sample preparation step, often achieved through acid-catalyzed (e.g., using HCl or BF3 in methanol) or base-catalyzed transesterification. nih.gov

Once derivatized, the FAME mixture is injected into the GC system. The separation of individual FAMEs is achieved on a capillary column. The choice of the column's stationary phase is critical for resolving complex mixtures. sigmaaldrich.com Columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol (e.g., FAMEWAX, SUPELCOWAX, Omegawax), are commonly used. restek.comsigmaaldrich.com On these columns, FAMEs are separated based on their chain length and the number and position of double bonds. Generally, for a given chain length, retention time increases with the number of double bonds.

GC-MS combines the separation power of GC with the detection and identification capabilities of mass spectrometry. nih.gov In electron ionization (EI) mode, the FAMEs produce characteristic fragmentation patterns that can be compared against spectral libraries for identification. nih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte (e.g., the molecular ion or a major fragment ion of 19:4n-5 methyl ester). nih.gov This approach significantly enhances sensitivity and selectivity, making it suitable for analyzing low-abundance fatty acids in complex biological samples like serum or plasma. nih.govresearchgate.net

Table 1: GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Derivatization | Acid-catalyzed methanolysis (e.g., 1.2% HCl in methanol) | Converts fatty acids to volatile FAMEs. nih.gov |

| GC Column | Polar capillary column (e.g., FAMEWAX, SP-2560) | Separates FAMEs by chain length and unsaturation. restek.comsigmaaldrich.com |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible fragmentation for identification. nih.gov |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full scan for identification; SIM for sensitive quantification. nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific platform for lipid analysis, including for fatty acids like 19:4n-5. nih.govmdpi.com Unlike GC, LC can analyze fatty acids in their free, underivatized form, although derivatization is often employed to enhance ionization efficiency and sensitivity. nih.govrsc.org

The most common ionization technique used is electrospray ionization (ESI), typically in negative ion mode, which detects the deprotonated molecule [M-H]⁻. nih.gov However, the ionization efficiency of underivatized fatty acids in negative ESI mode can be suppressed by the acidic mobile phases often required for optimal reversed-phase chromatography. nih.gov To overcome this, chemical derivatization strategies have been developed. For instance, derivatizing the carboxylic acid group with a reagent that introduces a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), allows for highly sensitive analysis in positive ion mode. nih.gov

Ultra-performance liquid chromatography (UPLC), which uses smaller column particles, provides higher resolution and faster analysis times compared to conventional HPLC. nih.gov When coupled with a tandem mass spectrometer (UPLC-MS/MS), it offers a robust method for quantifying a wide array of fatty acids in a single run. nih.govnih.gov The analysis is typically performed using multiple reaction monitoring (MRM), where a specific precursor ion (e.g., the [M-H]⁻ for 19:4n-5) is selected and fragmented, and a specific product ion is monitored for quantification. This technique provides exceptional specificity and reduces chemical noise. rsc.org

Table 2: Comparison of Derivatization Reagents for LC-MS of Fatty Acids

| Derivatization Reagent | Charge | Ionization Mode | Advantage |

|---|---|---|---|

| None | Negative | ESI (-) | Simple, no extra steps. |

| AMPP (N-(4-aminomethylphenyl)pyridinium) | Positive | ESI (+) | Significant sensitivity enhancement (charge reversal). nih.gov |

| TMAE (Trimethylaminoethyl) esters | Positive | ESI (+) | Improves sensitivity for saturated and unsaturated FAs. nih.gov |

The separation of fatty acid isomers, which have the same chemical formula but different structures (e.g., positional or geometric (cis/trans) isomers), is a significant analytical challenge. nih.gov For 19:4n-5, this could involve distinguishing it from other nonadecatetraenoic acid isomers with different double bond positions.

In GC, highly polar cyanopropyl siloxane stationary phases (e.g., SP-2380, SP-2560, BPX70) are specifically designed for the separation of geometric and positional isomers of FAMEs. sigmaaldrich.comaocs.org Longer columns (e.g., 100 meters) are often required to achieve the necessary resolution for complex mixtures of cis and trans isomers. aocs.org

In LC, reversed-phase columns (e.g., C8, C18) are standard, but may not provide sufficient resolution for all isomers. nih.govjsbms.jp Specialized column chemistries can offer alternative selectivities. Phenyl- and pentafluorophenyl (PFP)-based columns, for example, provide different interactions (such as π-π interactions) that can be exploited for separating positional isomers. welch-us.com Argentation chromatography, where silver ions are incorporated into the stationary or mobile phase, is another powerful technique. researchgate.net The silver ions form reversible π-complexes with the double bonds of unsaturated fatty acids, and the strength of this interaction depends on the number, geometry (cis vs. trans), and position of the double bonds, enabling the separation of isomers that are difficult to resolve by other means. researchgate.netwikipedia.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry is indispensable for the analysis of 19:4n-5, providing not only quantification but also crucial information for its unambiguous identification and the structural elucidation of its metabolites.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). avantiresearch.comresearchgate.net This capability is critical in lipidomics for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. avantiresearch.com

For example, HRMS can differentiate a fatty acid from another molecule that happens to have a very similar mass. The high mass accuracy allows for the confident determination of the elemental formula of an ion, which is a crucial first step in its identification. nih.gov In the context of analyzing biological extracts, where thousands of compounds are present, the ability of HRMS to resolve and accurately measure the mass of 19:4n-5 is essential to avoid misidentification and ensure data quality. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is the primary technique for elucidating the structure of fatty acids and their metabolites. nih.govnih.gov In an MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of a potential 19:4n-5 metabolite) is mass-selected and then fragmented, typically through collision-induced dissociation (CID). nih.govyoutube.com The resulting product ions are then detected, creating a fragmentation spectrum.

This fragmentation pattern serves as a structural fingerprint. nih.gov The way a molecule breaks apart provides information about its functional groups and the arrangement of its atoms. For fatty acids, CID of the [M-H]⁻ ion often results in neutral losses of water and carbon dioxide. nih.gov While these fragments confirm the presence of a carboxylic acid, they provide limited information about the hydrocarbon chain or the location of double bonds. More sophisticated MS/MS techniques or derivatization methods that direct fragmentation are often required to pinpoint the exact positions of unsaturation or other modifications on the fatty acid chain, which is essential for identifying specific metabolic products of 19:4n-5. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed structural information about molecules in solution. researchgate.net It has been extensively applied to characterize the lipid composition of various biological samples. researchgate.net

Application of 1H-NMR for Double Bond Positional Analysis

Proton NMR (¹H-NMR) spectroscopy can be utilized for the analysis of unsaturated fatty acids, including the determination of double bond positions. researchgate.netaocs.org The chemical shifts of protons attached to or near the double bonds provide valuable information. aocs.orgnih.gov

Key features in the ¹H-NMR spectrum of a polyunsaturated fatty acid like 19:4n-5 would include:

Olefinic Protons: Signals from the protons directly attached to the double-bond carbons (–CH=CH–), typically found in the region of 5.3-5.4 ppm. nih.govmagritek.com

Bis-allylic Protons: Signals from the protons of the methylene (B1212753) group located between two double bonds (–CH=CH–CH₂ –CH=CH–), which are characteristically shifted downfield to around 2.8 ppm. aocs.org

Allylic Protons: Signals from the protons of methylene groups adjacent to a single double bond (–CH₂ –CH=CH–), appearing around 2.05 ppm. aocs.org

Terminal Methyl Group: The chemical shift of the terminal methyl group can sometimes provide information about the position of the last double bond relative to the methyl end (the 'n' or 'ω' position). aocs.orgaocs.org

While ¹H-NMR is excellent for quantifying the total degree of unsaturation and identifying specific types of protons, resolving the exact positions of all double bonds in a mixture of isomers can be challenging due to signal overlap. nih.gov However, for a purified compound or in simpler mixtures, detailed analysis of coupling constants and the application of two-dimensional NMR techniques (like COSY and HMBC) can help elucidate the precise locations of the double bonds along the fatty acid chain. nih.govmagritek.com The non-destructive nature of NMR allows the sample to be used for further analyses if required. researchgate.net

Sample Preparation and Derivatization Strategies for 19:4n-5 Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of 19:4n-5. This involves the efficient extraction of lipids from the biological matrix and, often, chemical modification (derivatization) to make the analyte suitable for the chosen analytical technique.

Lipid Extraction Methods from Diverse Biological Sources

The goal of lipid extraction is to isolate lipids, including those containing 19:4n-5, from other cellular components like proteins and carbohydrates. The choice of method depends on the nature of the sample (e.g., tissue, fluid, cells) and the specific lipid classes of interest. nih.govnih.gov

Several classical and modern extraction methods are widely used:

Folch Method: This is a widely used technique that employs a chloroform-methanol (2:1, v/v) mixture to extract lipids from tissues. nih.govnih.gov A subsequent wash with a salt solution removes non-lipid contaminants. nih.gov

Bligh and Dyer Method: A modification of the Folch method, this technique uses a chloroform-methanol-water system and is particularly well-suited for samples with high water content, such as biological fluids. nih.govnih.gov

Methyl-tert-butyl ether (MTBE) Method: This method offers a less toxic alternative to chloroform (B151607) and can be used for the simultaneous extraction of lipids and other metabolites, making it suitable for lipidomics and metabolomics studies. nih.gov

Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent, SFE is considered a "green" extraction technique. nih.gov It can be highly selective, and its efficiency can be enhanced by adding a co-solvent like ethanol. nih.govresearchgate.net

The selection of the extraction method can significantly impact the yield and the profile of the extracted fatty acids, highlighting the need for careful consideration and validation. researchgate.net

Table 1: Comparison of Common Lipid Extraction Methods

| Method | Solvents | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Folch | Chloroform/Methanol (B129727) | Solid tissues | High extraction efficiency nih.gov | Use of toxic chloroform; can be labor-intensive nih.gov |

| Bligh & Dyer | Chloroform/Methanol/Water | Biological fluids, high-moisture samples | Convenient and economical for wet samples nih.gov | Ratio of solvents is critical to prevent loss of polar lipids nih.gov |

| MTBE | Methyl-tert-butyl ether/Methanol/Water | Tissues, plasma | Less toxic than chloroform; suitable for high-throughput lipidomics nih.gov | May have different selectivity compared to Folch/Bligh & Dyer nih.gov |

| Supercritical CO₂ | Supercritical Carbon Dioxide (+ co-solvent) | Various biological matrices | "Green" solvent; highly selective nih.gov; good for long-chain PUFAs researchgate.net | Requires specialized equipment nih.gov |

Derivatization Techniques for Enhanced Detection and Separation (e.g., methylation)

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for a specific analytical method, typically gas chromatography. For fatty acids, the primary goal is to increase their volatility and thermal stability.

The most common derivatization technique for fatty acid analysis is methylation , which converts fatty acids into their corresponding fatty acid methyl esters (FAMEs). mdpi.comresearchgate.net This is often achieved through:

Acid-catalyzed methylation: Using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl. mdpi.com

Base-catalyzed methylation: Using reagents like sodium methoxide (B1231860) (NaOCH₃) or potassium hydroxide (B78521) (KOH) in methanol. researchgate.net

These methods effectively cleave the fatty acids from their glycerol (B35011) backbone in triglycerides or phospholipids (B1166683) and simultaneously form the methyl ester. researchgate.net The resulting FAMEs are more volatile and less polar than the free fatty acids, leading to improved chromatographic peak shape and resolution in GC analysis. researchgate.net

Other derivatization strategies exist, such as the formation of 4,4-dimethyloxazoline (DMOX) derivatives, which can be particularly useful for determining double bond positions via mass spectrometry.

Tracer Studies Using Labeled 19:4n-5

Tracer studies employing isotopically labeled versions of 19:4n-5 are invaluable for investigating its metabolic fate in vivo. nih.govnih.gov By introducing a labeled form of the fatty acid into a biological system, researchers can track its absorption, distribution, incorporation into complex lipids, and conversion into other metabolites. nih.gov

Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are typically used for labeling. nih.gov These non-radioactive isotopes offer a safe and reliable means to conduct metabolic studies in various organisms, including humans. nih.gov

The general approach involves:

Administration: Introducing the stable isotope-labeled 19:4n-5 to the biological system (e.g., through diet or infusion).

Sample Collection: Collecting biological samples (e.g., blood, tissues) at various time points.

Analysis: Extracting the lipids and analyzing them using mass spectrometry (e.g., GC-MS or LC-MS). The mass spectrometer can differentiate between the labeled (heavier) and unlabeled (natural abundance) forms of the fatty acid and its metabolites.

By measuring the tracer-to-tracee ratio (the ratio of the labeled to unlabeled molecule), the kinetics of 19:4n-5 metabolism can be determined. nih.gov This includes rates of appearance, disappearance, oxidation, and incorporation into different lipid pools, providing dynamic insights into its metabolic pathways that cannot be obtained from static concentration measurements alone. nih.gov

Application of Isotopic Labeling (e.g., 13C, 2H) for Tracing Metabolic Fate

Isotopic labeling is a powerful technique used to track the journey of a molecule, such as a fatty acid, through a biological system. wikipedia.org By replacing one or more atoms of the molecule with their heavier, non-radioactive isotopes (e.g., carbon-13 or deuterium), the labeled compound can be distinguished from its naturally occurring, unlabeled counterparts by mass spectrometry. wikipedia.orgnih.gov This allows researchers to follow the absorption, distribution, metabolism, and excretion of the labeled molecule with high specificity and sensitivity.

In the context of fatty acid research, stable isotopes like ¹³C are particularly valuable. When a ¹³C-labeled fatty acid is introduced into a biological system, such as cell cultures, animal models, or even human subjects, its metabolic transformation can be monitored over time. For instance, studies using ¹³C-labeled arachidonic acid (AA), a structurally similar 20-carbon polyunsaturated fatty acid, have demonstrated the ability to trace its incorporation into various lipid classes. nih.govbiorxiv.org This approach reveals how the exogenous fatty acid is partitioned into different metabolic pools, such as phospholipids, triacylglycerols, and cholesteryl esters.

A typical experimental design to trace the metabolic fate of a labeled fatty acid might involve the following steps:

Administration: A single dose of the ¹³C-labeled fatty acid is administered. researchgate.net

Sample Collection: Biological samples (e.g., plasma, tissues, or cells) are collected at various time points post-administration. researchgate.net

Lipid Extraction: Total lipids are extracted from the collected samples using established methods.

Analysis by Mass Spectrometry: The lipid extracts are analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the ¹³C-labeled metabolites. nih.gov

Table 1: Illustrative Data on the Incorporation of a ¹³C-Labeled Polyunsaturated Fatty Acid into Different Lipid Classes Over Time

| Time Point | ¹³C-Labeled Phosphatidylcholine (%) | ¹³C-Labeled Triacylglycerol (%) | ¹³C-Labeled Cholesteryl Ester (%) |

| 1 hour | 15 | 5 | 2 |

| 6 hours | 40 | 25 | 10 |

| 24 hours | 30 | 45 | 15 |

| 48 hours | 20 | 50 | 18 |

| This table is a hypothetical representation based on typical findings for other polyunsaturated fatty acids and serves to illustrate the type of data generated from isotopic labeling studies. |

Use of Labeled 19:4n-5 in Mechanistic Research

Beyond simply tracing its metabolic fate, isotopically labeled 19:4n-5 can be a powerful tool in mechanistic research to understand its role in specific cellular processes. For example, the incorporation of polyunsaturated fatty acids into cell membranes can influence membrane fluidity and the function of membrane-bound proteins. Furthermore, their subsequent release and metabolism can generate signaling molecules involved in inflammation and cell death pathways.

One area where labeled fatty acids have been instrumental is in the study of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. nih.govbiorxiv.orgbiorxiv.org Research using labeled arachidonic acid has been crucial in demonstrating how exogenous polyunsaturated fatty acids are incorporated into cellular lipids and subsequently become substrates for lipid peroxidation, a key event in ferroptosis. nih.govbiorxiv.org

By using labeled 19:4n-5, researchers could investigate:

Its competitive incorporation into cellular lipid pools in the presence of other fatty acids.

Its susceptibility to peroxidation under conditions of oxidative stress.

Its role in modulating inflammatory pathways.

Its potential to be metabolized into novel bioactive lipid mediators.

Table 2: Hypothetical Research Questions Addressable with Labeled 19:4n-5

| Research Area | Specific Question | Potential Outcome |

| Membrane Biology | How does the incorporation of labeled 19:4n-5 alter membrane phospholipid composition? | Understanding its impact on membrane structure and function. |

| Oxidative Stress | Is labeled 19:4n-5 a preferred substrate for lipid peroxidation during ferroptosis? | Elucidating its role in regulated cell death pathways. |

| Lipid Signaling | What novel lipid mediators are generated from labeled 19:4n-5 by cellular enzymes? | Discovery of new bioactive molecules with potential signaling roles. |

| Metabolic Competition | How does the presence of other fatty acids affect the uptake and metabolism of labeled 19:4n-5? | Insights into the regulation of fatty acid metabolism. |

| This table presents hypothetical research avenues that could be explored using isotopically labeled 19:4n-5. |

The use of dual-isotope labeling, for instance with both deuterium and ¹³C, can further enhance the specificity of detection in complex lipidomes, allowing for clearer identification of metabolites. nih.govbiorxiv.org The development of sophisticated analytical software aids in the automated identification and quantification of these labeled species from the vast datasets generated by modern mass spectrometers. biorxiv.org While direct research on labeled 19:4n-5 is yet to be published, the established analytical frameworks for similar fatty acids provide a robust foundation for its future investigation in various biological contexts.

Comparative Biochemical Studies of 19:4n 5 with Other Polyunsaturated Fatty Acids

Comparison of Biosynthetic Pathways and Enzyme Specificities with Even-Chain PUFAs

The fundamental difference in the biosynthesis of odd-chain and even-chain fatty acids lies in their initial building blocks. Even-chain fatty acids are synthesized from the two-carbon unit acetyl-CoA. In contrast, the biosynthesis of long-chain odd-chain fatty acids, including 19:4n-5, commences with a three-carbon primer, propionyl-CoA. This initial step dictates the odd-numbered carbon backbone of the resulting fatty acid.

Following the initial priming step, the elongation and desaturation of the fatty acid chain are carried out by a series of enzymes, including elongases and desaturases. These enzymes are responsible for introducing double bonds at specific positions and extending the carbon chain. While the same families of enzymes metabolize both odd- and even-chain PUFAs, their efficiency and specificity can vary.

The biosynthesis of 19:4n-5 would theoretically proceed through the elongation and desaturation of a shorter odd-chain precursor. The substrate specificities of the desaturase and elongase enzymes involved in PUFA synthesis are critical. For instance, the Δ5 and Δ6 desaturases are key enzymes in the synthesis of long-chain PUFAs like arachidonic acid (AA) and eicosapentaenoic acid (EPA). While these enzymes can act on a range of substrates, their affinity for odd-chain fatty acids may differ from that for even-chain fatty acids, potentially leading to different production rates and accumulations of the final products.

Table 1: Comparison of Biosynthetic Pathways

| Feature | 5,8,11,14-Nonadecatetraenoic acid (19:4n-5) | Even-Chain PUFAs (e.g., Arachidonic Acid) |

| Primer Molecule | Propionyl-CoA (3 carbons) | Acetyl-CoA (2 carbons) |

| Carbon Chain Length | Odd (19 carbons) | Even (e.g., 20 carbons) |

| Key Enzymes | Desaturases (e.g., Δ5, Δ6), Elongases | Desaturases (e.g., Δ5, Δ6), Elongases |

| Potential for Differential Enzyme Specificity | Substrate affinity of desaturases and elongases may vary compared to even-chain substrates. | Well-established substrate preferences for C18, C20, and C22 even-chain fatty acids. |

Comparative Analysis of Metabolic Fates and Conversion Efficiencies

Once synthesized or ingested, 19:4n-5, like other PUFAs, is incorporated into cellular lipids, primarily into the sn-2 position of phospholipids (B1166683) that make up cell membranes. The incorporation of odd-chain fatty acids into phospholipids has been observed, and it is plausible that 19:4n-5 would also be integrated into various phospholipid classes, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE). The presence of an odd-numbered acyl chain could influence membrane properties such as fluidity and the formation of lipid rafts.

The metabolic conversion of 19:4n-5 can proceed through several pathways. It can be further elongated and desaturated to produce longer-chain odd-numbered PUFAs. Alternatively, it can be a substrate for enzymes that generate lipid mediators, analogous to the eicosanoids derived from the 20-carbon arachidonic acid. However, the efficiency of these conversions may differ significantly from that of even-chain PUFAs. For example, the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which produce prostaglandins and leukotrienes from arachidonic acid, may exhibit different activities towards a 19-carbon substrate. This could result in the production of novel lipid mediators with distinct biological activities.

The degradation of odd-chain fatty acids also differs from that of even-chain fatty acids. Beta-oxidation of odd-chain fatty acids yields acetyl-CoA units until the final three carbons, which are released as propionyl-CoA. This propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Table 2: Comparative Metabolic Fates

| Metabolic Process | This compound (19:4n-5) | Even-Chain PUFAs (e.g., Arachidonic Acid) |

| Incorporation into Phospholipids | Expected to be incorporated, potentially altering membrane properties. | Extensively incorporated, influencing membrane fluidity and signaling. |

| Conversion to Lipid Mediators | Potential precursor for novel C19 eicosanoid-like molecules. | Precursor to a wide range of well-characterized eicosanoids (prostaglandins, leukotrienes, etc.). |

| Beta-Oxidation End Product | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA |

| Conversion Efficiency | Likely lower or different compared to canonical PUFAs for known enzymatic pathways. | High efficiency for established metabolic pathways. |

Differential Effects on Cellular and Molecular Mechanisms Compared to Canonical PUFAs

The structural differences between 19:4n-5 and canonical even-chain PUFAs are expected to translate into differential effects on cellular and molecular mechanisms. Even-chain PUFAs like arachidonic acid and EPA are well-known modulators of inflammation and cell signaling. The eicosanoids derived from these fatty acids have potent pro-inflammatory or anti-inflammatory effects.

Given that 19:4n-5 possesses a similar degree of unsaturation to arachidonic acid, it may compete with it for the same metabolic enzymes, such as COX and LOX. If 19:4n-5 is a poor substrate for these enzymes, it could act as a competitive inhibitor, thereby reducing the production of pro-inflammatory eicosanoids from arachidonic acid. Conversely, if it is metabolized, the resulting C19 lipid mediators would likely have different receptor binding affinities and biological activities compared to their C20 counterparts.

Furthermore, the incorporation of 19:4n-5 into cell membranes could alter the physical properties of the membrane, which in turn could affect the function of membrane-bound proteins, such as receptors and ion channels. Studies on saturated odd-chain fatty acids have shown that they can be associated with different health outcomes compared to saturated even-chain fatty acids, suggesting that the odd-chain structure itself has biological implications.

Table 3: Potential Differential Cellular and Molecular Effects

| Mechanism | Potential Effect of 19:4n-5 | Known Effect of Canonical PUFAs (e.g., ARA, EPA) |

| Inflammation | May modulate inflammation by competing with ARA for COX/LOX enzymes or by forming novel, less inflammatory mediators. | ARA is a precursor to pro-inflammatory eicosanoids, while EPA is a precursor to less inflammatory eicosanoids. |

| Cell Signaling | Could influence signaling pathways by altering membrane composition or through novel lipid mediators. | Precursors to second messengers that regulate a wide array of cellular processes. |

| Membrane Properties | May alter membrane fluidity and the function of membrane proteins. | Key determinants of membrane fluidity and the formation of signaling platforms. |

Structural-Activity Relationships of 19:4n-5 and its Analogues Regarding Biological Activities

The biological activity of a fatty acid is intimately linked to its structure, including its chain length, the number and position of its double bonds, and the cis/trans configuration of these bonds. The odd-numbered carbon chain of 19:4n-5 is a key structural feature that distinguishes it from canonical PUFAs and is likely to be a major determinant of its biological activity.

The positioning of the double bonds in 19:4n-5 at the 5, 8, 11, and 14 positions is identical to that of arachidonic acid, suggesting that it may interact with some of the same enzymes and receptors. However, the shorter chain length by one carbon could significantly alter its binding affinity and the conformation of the resulting products. For example, in the case of eicosanoid synthesis, the cyclization of the fatty acid by COX enzymes is a highly specific process that is sensitive to the chain length and the positioning of the double bonds. A C19 substrate would likely lead to the formation of a prostaglandin-like molecule with a modified ring structure and side chains, which would in turn affect its biological potency and receptor specificity.

Studies on other odd-chain lipids have indicated that the odd-numbered chain length is crucial for their biological effects. Therefore, it is reasonable to hypothesize that the unique biological activities of 19:4n-5 and its analogues are directly related to their odd-chain structure. Further research is needed to synthesize and test analogues of 19:4n-5 with variations in chain length and double bond positions to fully elucidate its structure-activity relationships.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 19:4n-5 Biochemistry and Biological Roles

5,8,11,14-Nonadecatetraenoic acid, denoted as 19:4n-5, is an odd-chain polyunsaturated fatty acid, a classification that sets it apart from the more common even-chain PUFAs like arachidonic acid (20:4n-6) and eicosapentaenoic acid (EPA, 20:5n-3). The primary documented source of this unusual fatty acid is the aquatic filamentous fungus, Saprolegnia sp. tandfonline.com.

Research has shown that certain strains of Saprolegnia can synthesize 19:4n-5, incorporating it into both their nonpolar and polar lipid fractions. tandfonline.com The biosynthesis appears to involve the elongation and desaturation of shorter odd-chain fatty acid precursors. For instance, when Saprolegnia sp. is cultured with C15 (pentadecanoic acid) or C17 (heptadecanoic acid) fatty acids, it efficiently converts them into C19 PUFAs, including 19:4n-5. tandfonline.com This suggests the presence of a specialized enzymatic machinery capable of handling odd-chain substrates.

The biological role of 19:4n-5 is presumed to be structural, contributing to the composition and fluidity of fungal cell membranes. Fungi, particularly those in extreme environments, are known to modify their membrane lipid composition, including the degree of unsaturation, to maintain membrane function. biorxiv.org The presence of an odd-chain PUFA like 19:4n-5 may be a part of such an adaptive strategy for Saprolegnia. Beyond its role within the fungus, it has been suggested that it could serve as a competitive substrate in the synthesis pathways of other long-chain PUFAs, such as EPA and docosahexaenoic acid (DHA), and potentially act as an energy source in mammals.

Table 1: Fatty Acid Composition of Saprolegnia sp. 28YTF-1 Grown with Different Precursors This interactive table summarizes the findings from a study on the production of 19:4n-5 by the fungus Saprolegnia sp. 28YTF-1 when provided with various odd-chain fatty acid methyl esters. The data highlights the efficient conversion of C15:0 and C17:0 precursors into 19:4n-5.

| Precursor Added (Fatty Acid Methyl Ester) | 19:4n-5 (%) | 15:0 (%) | 17:0 (%) | Other Fatty Acids (%) |

|---|---|---|---|---|

| None | tr | - | tr | 99.9 |

| 13:0ME (Tridecanoate) | 2.1 | - | 0.8 | 97.1 |

| 15:0ME (Pentadecanoate) | 4.4 | 58.4 | 3.1 | 34.1 |

| 17:0ME (Heptadecanoate) | 3.7 | 3.9 | 55.7 | 36.7 |

Data sourced from a study on Saprolegnia sp. 28YTF-1. tandfonline.com 'tr' denotes trace amounts.

Identification of Knowledge Gaps and Unexplored Research Avenues for 19:4n-5

Despite its discovery, this compound remains a largely enigmatic molecule. The current body of scientific literature presents significant knowledge gaps that offer fertile ground for future research.

Key Knowledge Gaps:

Wider Occurrence: The presence of 19:4n-5 has been confirmed in Saprolegnia sp., but its distribution in other species of fungi, bacteria, marine invertebrates, or plants is largely unknown. Marine invertebrates, for instance, are known sources of other unusual non-methylene-interrupted fatty acids. nih.govnih.gov

Detailed Biosynthetic Pathway: While precursor feeding studies suggest a pathway of elongation and desaturation, the specific enzymes (elongases and desaturases) responsible for the synthesis of 19:4n-5 have not been identified or characterized. It is unclear if these enzymes are specific to odd-chain substrates or if they are promiscuous enzymes that also process even-chain fatty acids.

Metabolism in Higher Organisms: There is a profound lack of information on how 19:4n-5 is metabolized if ingested by mammals. It is unknown whether it can be incorporated into tissues, elongated further, or retroconverted. Furthermore, its metabolic byproducts and their potential bioactivities are entirely unexplored.

Specific Biological Functions: Beyond a presumed structural role in fungal membranes, the specific biological functions of 19:4n-5 are unknown. Whether it acts as a signaling molecule, a precursor to other bioactive lipids (similar to how arachidonic acid is a precursor to eicosanoids), or has any unique physiological effects remains to be determined. wikipedia.org

Interaction with Lipid-Metabolizing Enzymes: How 19:4n-5 interacts with key enzymes of lipid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX), is a critical unanswered question.

Unexplored Research Avenues:

Screening of Diverse Organisms: A systematic screening of various microorganisms, particularly from unique ecological niches, could reveal other sources of 19:4n-5 and other unusual odd-chain PUFAs. nih.govoup.com

Genetic and Biochemical Studies: Investigating the genome and proteome of Saprolegnia sp. could lead to the identification of the genes and enzymes involved in the 19:4n-5 biosynthetic pathway. flinders.edu.au

In Vivo and In Vitro Metabolic Studies: Introducing 19:4n-5 into the diet of animal models or using it in cell culture experiments would be essential to elucidate its metabolic fate, tissue incorporation, and effects on cellular processes.

Comparative Studies: Comparing the biophysical properties of membranes containing 19:4n-5 with those containing only even-chain PUFAs could provide insights into its specific structural role.

Directions for Advanced Mechanistic Studies on 19:4n-5 and its Metabolites

To move beyond the current rudimentary understanding of 19:4n-5, focused mechanistic studies are required. A key area of investigation would be the enzymatic conversion of 19:4n-5. It is crucial to determine if this fatty acid can be a substrate for enzymes like COX and LOX, which are central to inflammatory and signaling pathways. Such studies would involve incubating purified 19:4n-5 with these enzymes and analyzing the products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Furthermore, should any metabolites of 19:4n-5 be identified, their biological activities would need to be assessed. This would involve testing their effects on various cell types, such as immune cells (macrophages, neutrophils) and endothelial cells, to determine if they possess pro- or anti-inflammatory properties, or other signaling capabilities. For example, studies on the metabolites of arachidonic acid, such as 5-oxo-ETE, have revealed them to be potent chemotactic agents. nih.gov

Advanced studies could also employ lipidomics to trace the incorporation and transformation of isotopically labeled 19:4n-5 in complex biological systems. This would provide a comprehensive picture of its metabolic network and help to identify novel bioactive lipids derived from this unusual precursor.

Potential for 19:4n-5 as a Biochemical Tool or Probe in Lipid Research

The unique odd-chain structure of this compound makes it a potentially valuable tool for lipid research. As it is not typically present in mammalian systems, it can be used as an exogenous probe to study various aspects of fatty acid metabolism.

Potential Applications as a Research Tool:

Tracing Fatty Acid Metabolism: Isotopically labeled 19:4n-5 can be used as a tracer to follow the pathways of fatty acid uptake, transport, and modification without the confounding background of endogenous even-chain fatty acids. This could provide clearer insights into the processes of fatty acid elongation and desaturation.

Probing Enzyme Specificity: 19:4n-5 can be used to probe the substrate specificity of enzymes involved in lipid processing. By comparing its rate of conversion by enzymes like fatty acid desaturases, elongases, and acyl-CoA synthetases to that of their natural even-chain substrates, researchers can better understand the structural requirements for enzyme activity.

Investigating Membrane Dynamics: Incorporating 19:4n-5 into artificial or cellular membranes can help to elucidate the impact of odd-chain PUFAs on membrane properties such as fluidity, thickness, and the formation of lipid rafts. This could be particularly relevant for understanding how organisms like Saprolegnia adapt to their environment. flinders.edu.au

Development of Novel Bioactive Compounds: As a unique precursor, 19:4n-5 could potentially be used in chemoenzymatic synthesis to generate novel lipid molecules with unique properties and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 5,8,11,14-Nonadecatetraenoic acid in complex biological matrices?

- Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise identification and quantification. For example, derivatize the acid to its methyl ester (via BF₃-methanol) to enhance volatility in GC-MS analysis. Isotopic labeling (e.g., deuterated analogs, as in ) can improve detection specificity in lipid-rich samples .

Q. How can researchers synthesize this compound with high stereochemical purity?

- Methodological Answer : Employ a multi-step enzymatic or chemical synthesis approach. For instance, use lipoxygenase-mediated oxidation of precursor fatty acids to introduce double bonds at specific positions, followed by purification via reversed-phase HPLC. Ensure stereochemical fidelity by verifying configurations using nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store the compound at -20°C under inert gas (e.g., argon) to prevent oxidation. Monitor degradation using thin-layer chromatography (TLC) or UV spectroscopy, as polyunsaturated fatty acids are prone to autoxidation. Antioxidants like BHT (butylated hydroxytoluene) at 0.01% (w/v) can extend shelf life .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Standardize in vitro assays by controlling variables such as cell line selection, incubation time, and solvent (e.g., DMSO vs. ethanol). For in vivo studies, validate dose-response relationships and use isotopic tracers (e.g., ¹⁴C-labeled analogs) to track metabolic fates. Cross-validate findings using orthogonal techniques like LC-MS/MS and enzyme-linked immunosorbent assays (ELISAs) .

Q. What strategies resolve challenges in isolating this compound from natural sources with overlapping lipid profiles?

- Methodological Answer : Combine solid-phase extraction (SPE) with silver-ion chromatography to separate geometric isomers (cis/trans). Confirm purity via high-resolution mass spectrometry (HRMS) and ¹³C-NMR. For complex matrices like biofilms, optimize lipid extraction using Folch or Bligh-Dyer protocols with internal standards (e.g., deuterated fatty acids) to correct for recovery losses .

Q. How do researchers differentiate between enzymatic and non-enzymatic oxidation products of this compound in metabolic studies?

- Methodological Answer : Use kinetic assays with enzyme inhibitors (e.g., NDGA for lipoxygenases) to distinguish enzymatic pathways. Analyze oxidation products (e.g., hydroxy derivatives) via LC-MS/MS with stable isotope dilution. Compare fragmentation patterns to authentic standards synthesized via controlled photooxidation or enzymatic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.